molecular formula C14H27NO2S2 B14494340 Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate CAS No. 63505-48-6

Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate

Cat. No.: B14494340
CAS No.: 63505-48-6
M. Wt: 305.5 g/mol
InChI Key: PQSOGQYOOLQPJU-UHFFFAOYSA-N
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Description

Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its unique structure, which includes an octyl group, a dimethylcarbamothioyl group, and a propanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of a continuous flow reactor can enhance the reaction rate and yield. Additionally, the purification process may include distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: Depending on the nucleophile, various substituted products.

Scientific Research Applications

Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological pathways. The dimethylcarbamothioyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

63505-48-6

Molecular Formula

C14H27NO2S2

Molecular Weight

305.5 g/mol

IUPAC Name

octyl 3-(dimethylcarbamothioylsulfanyl)propanoate

InChI

InChI=1S/C14H27NO2S2/c1-4-5-6-7-8-9-11-17-13(16)10-12-19-14(18)15(2)3/h4-12H2,1-3H3

InChI Key

PQSOGQYOOLQPJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCSC(=S)N(C)C

Origin of Product

United States

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